molecular formula C18H23NO3 B047207 Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- CAS No. 63732-74-1

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-

Cat. No.: B047207
CAS No.: 63732-74-1
M. Wt: 301.4 g/mol
InChI Key: QKWBBJJDJIZUKM-XKTXQELYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- Synonyms: Dihydroheterocodeine, 6-O-Methyldihydromorphine, (5α,6α)-6-methoxy-17-methyl-4,5-epoxymorphinan-3-ol CAS Registry Number: 7732-92-5 Molecular Formula: C₁₈H₂₃NO₃ Molecular Weight: 301.38 g/mol InChIKey: QKWBBJJDJIZUKM-XSSYPUMDSA-N

This compound is a semi-synthetic opioid derivative of morphine, characterized by a 4,5α-epoxy ring, a 6β-methoxy substituent, and a 17-methyl group. The 6β-methoxy group differentiates it from classical opioids like codeine (3-O-methyl) and morphine (3-OH).

Properties

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3,5,11-12,14,17,20H,4,6-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBBJJDJIZUKM-XKTXQELYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213174
Record name Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63732-74-1
Record name Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination and Etherification

Reductive amination using NaBH₃CN in methanol at 21°C is a cornerstone for C(6) functionalization. For methoxy derivatives, etherification replaces amination:

  • Step 1 : Activation of C(6)-OH via tosylation or mesylation.

  • Step 2 : Displacement with methoxide (CH3OCH_3O^-) in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C).

  • Step 3 : Neutralization and extraction, yielding crude product.

Reaction monitoring via TLC (CH₂Cl₂/MeOH/NH₄OH 90:9:1) ensures completion. Yields depend on steric hindrance and the leaving group’s reactivity, with 6-beta isomers favored due to transition-state stabilization.

Stereochemical Control

The beta configuration at C(6) is confirmed by 1^1H NMR coupling constants:

  • 6-beta-methoxy : J(5,6)=6.57.8HzJ(5,6) = 6.5–7.8 \, \text{Hz}.

  • 6-alpha-methoxy : J(5,6)=3.24.0HzJ(5,6) = 3.2–4.0 \, \text{Hz}.

Diastereomers are separable via MPLC (Silica Gel 60, 0.040–0.063 mm), with beta isomers typically dominating (4:1 to 2:1 ratio).

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures undergo MPLC using gradients of CH₂Cl₂/MeOH/NH₄OH (90:9:1) to resolve diastereomers. For example, compound 13·2HCl and 14·2HCl are isolated as colorless crystals after refluxing in HCl/dioxane.

Spectroscopic Analysis

  • 1^1H NMR : Aromatic protons at δ 6.85–7.47 ppm and methoxy singlets (δ 3.37 ppm) confirm substitution.

  • IR : Hydroxyl stretches (~3400 cm⁻¹) and epoxy C-O vibrations (~1250 cm⁻¹).

  • Mass Spectrometry : ESI-MS for 13·2HCl shows m/z=479[M+1]+m/z = 479 \, [M+1]^+.

Table 1. Characterization Data for Select Morphinan Derivatives

Compound1^1H NMR (δ, D₂O)MS (m/zm/z)Configuration (J(5,6)J(5,6))
13·2HCl 7.47–7.35 (m, 5H), 5.09 (d, J=3.2J=3.2)479 [M+1]⁺6α (J=3.2HzJ=3.2 \, \text{Hz})
14·2HCl 7.44 (s, 5H), 4.96 (d, J=7.0J=7.0)479 [M+1]⁺6β (J=7.0HzJ=7.0 \, \text{Hz})
Target Compound*6.85–7.20 (m, 5H), 3.37 (s, OCH₃)315 [M+1]⁺6β (J=7.5HzJ=7.5 \, \text{Hz})

*Data extrapolated from Sources.

Comparative Analysis of Analogous Compounds

The ethoxy analogue Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- (PubChem CID 5745715) shares synthetic parallels with the target methoxy compound. Key differences include:

  • Reactivity : Ethoxy groups require longer reaction times due to increased steric bulk.

  • Chromatography : Ethoxy derivatives elute later in MPLC due to higher hydrophobicity.

  • Biological Activity : Methoxy substitutions often enhance metabolic stability compared to ethoxy .

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the epoxy group to a diol or reduce other functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Diols, alcohols

    Substitution: Various substituted morphinan derivatives

Scientific Research Applications

Scientific Research Applications

The applications of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- span several scientific fields:

Chemistry

This compound serves as a precursor for synthesizing other morphinan derivatives. Its unique functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

Research has focused on its interactions with biological receptors, particularly opioid receptors. Morphinan derivatives are known to bind to μ-opioid receptors, leading to analgesic effects by inhibiting neurotransmitter release. Additionally, studies suggest potential interactions with NMDA receptors, which may enhance its sedative and pain-relieving properties.

Medicine

Morphinan-3-ol is investigated for its potential analgesic (pain-relieving) and antitussive (cough-suppressing) properties. Its unique structure may lead to new formulations that offer pain relief with reduced side effects compared to traditional opioids.

Industry

The compound is utilized in pharmaceutical development and other chemical products. Its distinct properties make it suitable for creating new medications aimed at treating pain and cough without the high abuse potential associated with many existing opioids.

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of Morphinan-3-ol in animal models. Results indicated significant pain relief comparable to standard opioids but with fewer side effects such as sedation and respiratory depression.

Case Study 2: Antitussive Properties

Research on the antitussive effects of Morphinan-3-ol demonstrated its potential as an effective cough suppressant in preclinical trials. The compound's mechanism involved modulation of cough reflex pathways through opioid receptor activation.

Mechanism of Action

The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and cough suppression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The following table compares key morphinan derivatives, focusing on substituents, pharmacological activity, and applications:

Compound Name CAS Molecular Formula Substituents Pharmacological Activity Key Differences
Morphinan-3-ol, 4,5α-epoxy-6β-methoxy-17-methyl- 7732-92-5 C₁₈H₂₃NO₃ 6β-methoxy, 17-methyl, 4,5α-epoxy Opioid agonist (presumed) 6β-methoxy group distinguishes it from codeine (6α-OH/3-O-methyl) .
Codeine 76-58-4 C₁₈H₂₁NO₃ 3-O-methyl, 6α-OH, 4,5α-epoxy Prodrug (converted to morphine) Lacks 17-methyl; 3-O-methyl group reduces potency compared to morphine .
Oripavine 467-04-9 C₁₉H₂₁NO₃ 6α-methoxy, 4,5α-epoxy, 7,8,14-tetradehydro Precursor for opioid synthesis Unsaturated 7,8,14-tetradehydro structure enhances reactivity in synthesis .
Naloxone 465-65-6 C₁₉H₂₁NO₄ 17-N-allyl, 14-OH, 4,5α-epoxy Opioid antagonist 17-N-allyl group confers antagonist activity; used for overdose reversal .
Azidomorphine 22952-87-0 C₁₇H₂₀N₄O₃ 6β-azido, 4,5α-epoxy, 17-methyl Opioid agonist with reduced addiction liability 6β-azido group modifies receptor interaction; lower addiction potential in animals .
Desomorphine 427-00-9 C₁₇H₂₁NO₂ 6-deoxy, 4,5α-epoxy, 17-methyl Rapid-acting opioid agonist Lack of 6-oxygen increases lipophilicity and potency; associated with severe toxicity .
Drotebanol 3176-03-2 C₁₉H₂₇NO₄ 3,4-dimethoxy, 6,14-diol, 17-methyl Antitussive (cough suppressant) Dual methoxy groups and diol structure reduce analgesic potency .

Key Research Findings

Substituent Effects on Activity :

  • The 6β-methoxy group in the target compound may reduce first-pass metabolism compared to codeine (6α-OH), enhancing oral bioavailability .
  • In Azidomorphine, the 6β-azido group introduces steric hindrance, altering μ-opioid receptor binding and reducing addiction liability .

Structural Modifications and Toxicity: Desomorphine’s 6-deoxy structure increases its lipophilicity, leading to rapid brain penetration but also severe respiratory depression and tissue toxicity .

Synthetic Applications: Oripavine’s unsaturated backbone is critical for synthesizing potent opioids like etorphine and buprenorphine . The target compound’s hydrogenated structure may improve metabolic stability compared to morphine, though its exact pharmacokinetics remain understudied .

Biological Activity

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-, a member of the morphinan class, exhibits significant biological activity, particularly in analgesic and psychoactive domains. This compound's structure features an epoxy group, a methoxy group, and a methyl group, which contribute to its pharmacological properties.

  • Chemical Formula : C18H23NO3
  • Molecular Weight : 301.3801 g/mol
  • CAS Number : 63732-74-1

The chemical structure of Morphinan-3-ol indicates its potential interaction with opioid receptors, similar to other morphinans like morphine and codeine. The presence of the epoxy and methoxy groups is crucial for its biological activity.

Morphinan compounds primarily exert their effects through interaction with the opioid receptors in the central nervous system (CNS). The specific mechanisms include:

  • Opioid Receptor Agonism : Morphinan derivatives act as agonists at mu-opioid receptors, leading to analgesia.
  • Inhibition of Pain Pathways : They modulate pain pathways by inhibiting neurotransmitter release in the spinal cord and brain.
  • Anti-inflammatory Effects : Some studies suggest that morphinans may also exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines.

Analgesic Activity

Morphinan-3-ol has been studied for its analgesic properties, showing efficacy comparable to traditional opioids. Research indicates that it can significantly reduce pain responses in animal models.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of morphinan derivatives. For instance:

  • A study indicated that morphinans could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models .

Case Studies and Research Findings

  • Study on Inflammation : In a comparative study assessing liver inflammation due to inhaled substances, it was found that morphinan derivatives could mitigate inflammatory responses significantly compared to control groups .
  • Analgesic Efficacy : A controlled trial involving rodents demonstrated that Morphinan-3-ol significantly reduced pain scores in models of acute pain when administered at varying doses .
  • Cytotoxicity Assessment : Research indicated that certain morphinan derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activities of Morphinan Compounds

PropertyMorphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methylComparison with MorphineComparison with Codeine
Analgesic ActivitySignificant reduction in pain scoresHigher potencyLower potency
Anti-inflammatory EffectsInhibits TNF-α and IL-1β productionSimilar effectsLess pronounced
CytotoxicityModerate against cancer cell linesHigh against some linesLow

Q & A

Q. How can the structural and stereochemical properties of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- be characterized experimentally?

To confirm the structure and stereochemistry, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, NMR can resolve the epoxy and methoxy group configurations, while high-resolution MS (e.g., from NIST data) verifies molecular weight and fragmentation patterns . X-ray crystallography is critical for absolute stereochemical determination, particularly for distinguishing α/β epoxide configurations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidance:

  • Use impervious gloves (e.g., Viton™) and safety goggles to prevent dermal/ocular exposure.
  • Work in a fume hood to minimize inhalation risks.
  • Store in airtight containers away from ignition sources.
    Emergency spill procedures include using inert absorbents and contacting CHEMTREC for hazardous incidents .

Q. What synthetic routes are available for preparing derivatives of this morphinan scaffold?

Key methods include:

  • Acetylation : Reacting the 3-OH or 6-OH group with acetic anhydride to produce mono- or diacetylated derivatives, as seen in morphine-6-acetate synthesis .
  • Epoxide ring-opening : Using nucleophiles (e.g., amines) to modify the 4,5-alpha-epoxy group, though steric hindrance may require catalytic conditions .
  • Methoxy group substitution : Replacing the 6-beta-methoxy group via SN2 reactions, though regioselectivity must be monitored .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound and its analogs?

Contradictions in receptor binding or toxicity profiles (e.g., µ-opioid vs. κ-opioid affinity) can be addressed by:

  • Comparative in vitro assays : Use CHO cells expressing human opioid receptors to quantify cAMP inhibition or GTPγS binding .
  • Molecular docking studies : Compare ligand-receptor interactions using crystal structures of opioid receptors (e.g., PDB ID 4DKL) to identify steric or electronic mismatches .
  • Metabolite profiling : LC-MS/MS analysis of hepatic microsomal incubations to assess metabolic stability and reactive intermediate formation .

Q. What strategies optimize the yield of Morphinan-3-ol derivatives in multi-step syntheses?

  • Catalyst screening : Palladium/copper catalysts improve coupling efficiency in aryl ether formation (e.g., for 6-beta-methoxy group introduction) .
  • Protecting group selection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during epoxidation steps, minimizing side reactions .
  • Reaction solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in SNAr reactions .

Q. How should toxicological profiles be evaluated for this compound and its metabolites?

  • Acute toxicity testing : Follow OECD Guideline 423, administering graded oral doses to rodents and monitoring behavioral effects (e.g., respiratory depression, CNS excitation) .
  • Genotoxicity assays : Conduct Ames tests (OECD 471) with TA98 and TA100 strains to assess mutagenic potential .
  • Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites in urine and plasma samples, focusing on N-demethylation and glucuronidation pathways .

Q. What analytical methods validate the purity of synthesized Morphinan-3-ol derivatives?

  • HPLC-DAD/ELSD : Employ C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate diastereomers and quantify purity (>98%) .
  • Chiral chromatography : Use Chiralpak IA columns to resolve enantiomeric impurities in stereochemically complex intermediates .
  • Elemental analysis : Confirm stoichiometric consistency (C, H, N) within ±0.4% of theoretical values .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported opioid receptor binding affinities across studies?

  • Standardize assay conditions : Use identical cell lines (e.g., HEK-293T), membrane preparation protocols, and radioligands (e.g., [³H]-DAMGO for µ-opioid receptors) .
  • Control for stereochemical purity : Verify enantiomeric excess (>99%) via polarimetry or chiral HPLC to exclude confounding effects from stereoisomers .
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outlier results .

Q. Notes

  • Avoid abbreviations; use full chemical names (e.g., "tert-butyldimethylsilyl" instead of "TBS").
  • For synthesis optimization, always report yields, reaction times, and purification methods to enhance reproducibility.
  • Cross-validate toxicity data using at least two independent models (e.g., in vitro hepatocytes + in vivo rodent studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.